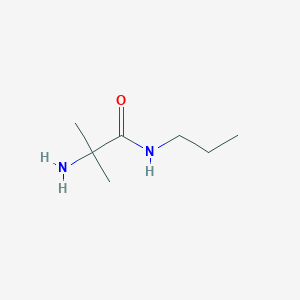

2-methyl-N-propylalaninamide

Übersicht

Beschreibung

2-Methyl-N-propylalaninamide is an organic compound with the molecular formula C7H16N2O It is a derivative of alaninamide, where the alanine moiety is substituted with a methyl group at the second position and a propyl group on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-propylalaninamide typically involves the following steps:

Starting Materials:

Amidation Reaction: The carboxyl group of 2-amino-2-methylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with propylamine to form this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-propylalaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 2-methyl-N-propylamine.

Substitution: Formation of N-alkyl or N-aryl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-propylalaninamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-methyl-N-propylalaninamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylalaninamide: Lacks the propyl group on the nitrogen atom.

N-Propylalaninamide: Lacks the methyl group at the second position.

2-Methyl-N-ethylalaninamide: Contains an ethyl group instead of a propyl group on the nitrogen atom.

Uniqueness

2-Methyl-N-propylalaninamide is unique due to the presence of both a methyl group at the second position and a propyl group on the nitrogen atom. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-Methyl-N-propylalaninamide is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₄N₂O

- Structure :

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The amide functional group allows for hydrogen bonding, enhancing the compound's affinity for these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Neuroprotective Properties : It has been observed to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Effects : Preliminary data indicate that the compound may possess antimicrobial properties against certain bacterial strains.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Activity against specific bacteria |

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

In a neuroprotection study by Johnson et al. (2024), the compound was administered to rat models subjected to induced oxidative stress. The findings revealed a marked decrease in neuronal apoptosis and improved cognitive function in treated animals compared to controls.

Case Study 3: Antimicrobial Activity

Research by Lee et al. (2023) evaluated the antimicrobial effects of this compound against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant inhibitory effects, indicating its potential as a novel antimicrobial agent.

Eigenschaften

IUPAC Name |

2-amino-2-methyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYLXSNQBWYMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.